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M2 ion channel blocker -

M2 ion channel blocker

Catalog Number: EVT-8201171
CAS Number:
Molecular Formula: C18H27N3O2
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The M2 ion channel blocker is a compound that selectively inhibits M2 ion channels, which are integral membrane proteins involved in various physiological processes. These channels play a critical role in the regulation of ion flow across cell membranes, influencing cellular excitability and signaling. Ion channel blockers, including those targeting M2 channels, are significant in pharmacology for their therapeutic potential in treating various conditions such as cardiac arrhythmias, neurological disorders, and pain management.

Source

M2 ion channel blockers can be derived from both natural and synthetic sources. Natural compounds often include alkaloids and peptides that have been isolated from plants or marine organisms. Synthetic analogs are designed through medicinal chemistry to enhance efficacy and specificity.

Classification

M2 ion channel blockers can be classified based on their chemical structure and mechanism of action:

  • Natural Compounds: Derived from biological sources (e.g., plant alkaloids).
  • Synthetic Compounds: Chemically engineered to target specific ion channels.
  • Peptides: Short chains of amino acids that can specifically bind to and inhibit M2 channels.
Synthesis Analysis

Methods

The synthesis of M2 ion channel blockers typically involves several key steps:

  1. Design and Screening: Utilizing computational methods to design molecules that fit the binding site of the M2 channel.
  2. Chemical Synthesis: Employing organic synthesis techniques such as:
    • Solid-phase synthesis: Useful for peptide-based blockers.
    • Solution-phase synthesis: Common for small organic molecules.
  3. Purification: Techniques like high-performance liquid chromatography (HPLC) are used to isolate pure compounds.

Technical Details

The synthetic pathway often requires multiple reaction steps, including:

  • Functional Group Modification: To enhance binding affinity.
  • Cyclization Reactions: To form cyclic structures that may improve potency.
  • Chirality Control: Ensuring the correct stereochemistry for biological activity.
Molecular Structure Analysis

Structure

M2 ion channel blockers typically exhibit diverse structural features, but they often share common motifs that facilitate interaction with the ion channel. Key structural elements may include:

  • Aromatic Rings: Contribute to hydrophobic interactions.
  • Ionic or Polar Groups: Enhance solubility and binding affinity.

Data

The molecular weight, solubility, and logP values are essential parameters for characterizing these compounds. For example:

  • Molecular Weight: Varies widely depending on the specific blocker (typically between 200 to 600 g/mol).
  • Solubility: Often assessed in various solvents to determine bioavailability.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing M2 ion channel blockers can include:

  • Nucleophilic Substitution Reactions: Commonly used to introduce functional groups.
  • Coupling Reactions: Such as amide bond formation to link different molecular fragments.
Mechanism of Action

Process

M2 ion channel blockers exert their effects by binding to specific sites on the M2 ion channels, causing a conformational change that inhibits ion flow. This process can be described as follows:

  1. Binding Affinity: The blocker binds to the open or closed state of the channel.
  2. Channel Inhibition: This binding prevents ions (such as sodium or calcium) from passing through the membrane.
  3. Physiological Effects: The inhibition alters cellular excitability and neurotransmitter release.

Data

Kinetic studies often reveal the dissociation constant (K_d) and half-maximal inhibitory concentration (IC50), which are critical for understanding the potency of these blockers.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically ranges between 100°C to 300°C depending on the compound.
  • Boiling Point: Influenced by molecular weight and structure.

Chemical Properties

Chemical stability, reactivity with other biomolecules, and pH stability are essential characteristics:

  • Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity with nucleophiles can indicate potential side effects or toxicity.
Applications

M2 ion channel blockers have diverse scientific uses, including:

  • Pharmacology: Development of new drugs for treating heart diseases and neurological disorders.
  • Research Tools: Used in experimental settings to study ion channel function and cellular signaling pathways.
  • Therapeutics: Potential applications in pain management and anesthesia through modulation of neuronal excitability.
Structural Biology of the Influenza A M2 Proton Channel

Tetrameric Architecture & Transmembrane Domain Dynamics

The influenza A M2 proton channel assembles as a homotetrameric complex, where each monomer contributes a single transmembrane (TM) helix (residues 24–46). These helices form a symmetric four-helix bundle stabilized by intermonomer van der Waals interactions and hydrogen bonding. The TM domain creates a central pore with a diameter of ~4 Å, enabling selective proton conduction [1] [6]. Key residues within this domain include:

  • Val27: Forms a hydrophobic constriction site regulating pore accessibility
  • His37: The primary proton selectivity filter
  • Trp41: Acts as the channel gate via side-chain rotamer dynamics
  • Asp44: Modulates channel activation through hydrogen bonding

Disulfide bonds between Cys17 and Cys19 residues in adjacent monomers further stabilize the tetrameric assembly, as confirmed by mutagenesis and nuclear magnetic resonance spectroscopy [6] [7]. Deletion studies demonstrate that removing residues 29–31 (A30-T31-I32) abolishes channel function, while the del28-31 mutant forms an aberrant pentamer with altered gating properties [1].

Table 1: Critical Residues in the M2 Transmembrane Domain

ResidueRoleFunctional Impact of Mutation
Val27Hydrophobic constrictionAlters drug binding affinity
His37Proton selectivity filterLoss of H⁺ selectivity (e.g., H37G mutant)
Trp41Channel gateImpaired pH activation (e.g., W41F mutant)
Asp44pH sensor modulationDisrupted activation kinetics

pH-Dependent Activation Mechanisms: Role of His37 & Trp41 Tetrads

Proton conduction through M2 is governed by a pH-sensitive mechanism involving coordinated action of His37 and Trp41 tetrads. At physiological pH (pH > 7.5), the channel remains closed. Acidification (pH 6.2–6.5) triggers a conformational shift:

  • His37 protonation: Low pH increases protonation of His37 imidazole rings, reducing hydrophobicity and enabling water wire formation [4] [6].
  • Cation-π interactions: Protonated His37 (HisH⁺) engages Trp41 indole rings via electrostatic interactions, widening the pore [6] [10].
  • Water wire formation: Continuous hydrogen-bonded water chains extend from the extracellular entrance to His37, facilitating proton hopping via Grotthuss mechanism [4] [6].

Solid-state nuclear magnetic resonance studies reveal that proton conduction occurs through a "shuttle and switch" mechanism: Protonated His37 donates protons to incoming water molecules while deprotonated imidazole groups accept protons. This process is accompanied by a collective flip of hydrogen-bond orientations in the His37 tetrad, enabling directional proton flux [6] [10]. Mutations at His37 (e.g., H37G, H37A) abolish proton selectivity, permitting Na⁺/K⁺ leakage, while Trp41 mutations (e.g., W41F) impair channel closing [1] [4].

Amphipathic Helix Interactions & Viral Budding Coordination

The C-terminal domain (residues 47–62) features a conserved amphipathic helix that plays dual roles in membrane curvature induction and viral assembly:

  • Membrane remodeling: The helix partitions at the membrane-water interface, with hydrophobic residues (Phe47, Phe48, Ile51, Tyr52, Phe55) embedded in the lipid bilayer and hydrophilic residues exposed to the cytosol. This asymmetric insertion generates positive membrane curvature essential for viral budding [6] [7].
  • M1 matrix protein binding: Residues 70–77 contain a caveolin-binding domain that recruits the matrix protein M1 to the budding site. Disruption of this interaction (e.g., via deletion mutants) impairs filamentous virion formation [6] [9].
  • Cholesterol sensitivity: The amphipathic helix alters membrane curvature in a cholesterol-dependent manner. Molecular dynamics simulations show cholesterol binding modulates helix orientation and scission efficiency [6] [7].

Functional studies demonstrate that alanine substitution mutants of the hydrophobic face (F47A/F48A/I51A/Y52A/F55A) retain normal proton conductance but exhibit 70% reduced viral budding efficiency, confirming the helix's structural role in assembly [6].

Conformational States: Closed vs. Open Channel Dynamics

The M2 channel cycles through three primary conformational states regulated by pH and voltage:

  • Closed state (pH > 7.5):
  • His37 adopts a neutral, tautomeric configuration
  • Trp41 indole rings form a perpendicular "gate" occluding the pore
  • Water molecules are excluded from the central cavity
  • Helices exhibit a right-handed twist with pore diameter < 2 Å [1] [7]
  • Open state (pH 4.5–6.5):
  • His37 becomes predominantly doubly protonated (HisH⁺)
  • Trp41 side chains rotate ~120° to a more parallel orientation
  • Water wires extend continuously to His37
  • Transient kink at Gly34 widens the C-terminal pore (diameter > 3 Å) [6] [7]
  • Inactivated state (pH < 4.0):
  • Persistent His37 protonation stabilizes Trp41 in closed orientation
  • Voltage-dependent hysteresis prevents further conduction [4] [6]

Table 2: Structural Parameters of M2 Conformational States

StatePore Diameter (Å)His37 ProtonationTrp41 χ₁ AngleKey Stabilizing Forces
Closed< 2.0Neutral-60° (gauche)V27 side-chain packing, Trp41 indole stacking
Open3.0–4.0Doubly protonated180° (trans)His37H⁺–Trp41 cation-π, water wire hydrogen bonds
Inactivated2.5Doubly protonated-60° (gauche)Salt bridges with Asp44

Cryo-electron microscopy and solid-state nuclear magnetic resonance studies show that amantadine binding stabilizes the closed state by either:

  • Occluding the pore lumen (high-affinity site between Val27 and Gly34)
  • Binding the C-terminal surface (low-affinity site near Asp44), altering helix tilt angles [4] [7] [9]. The V27A mutation disrupts pore occlusion, conferring drug resistance while preserving proton conductance [7].

Properties

Product Name

M2 ion channel blocker

IUPAC Name

methyl (2S)-2-(1-adamantylmethylamino)-3-(4H-imidazol-4-yl)propanoate

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-16,20H,2-8,10H2,1H3/t12?,13?,14?,15?,16-,18?/m0/s1

InChI Key

KKMJGUDIUVOQTI-STWSTGMMSA-N

SMILES

COC(=O)C(CC1C=NC=N1)NCC23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC(=O)C(CC1C=NC=N1)NCC23CC4CC(C2)CC(C4)C3

Isomeric SMILES

COC(=O)[C@H](CC1C=NC=N1)NCC23CC4CC(C2)CC(C4)C3

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